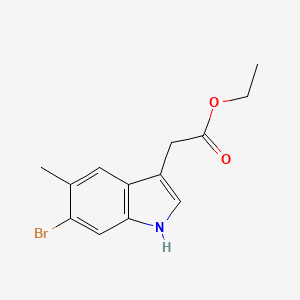

Ethyl 6-Bromo-5-methylindole-3-acetate

Beschreibung

Significance of the Indole (B1671886) Nucleus in Chemical Biology and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone structure in the fields of chemical biology and medicinal chemistry. shao-yuan.com This structural motif is prevalent in a vast number of natural products and synthetically derived molecules that exhibit significant biological activity. Its importance is fundamentally linked to the essential amino acid tryptophan, which not only serves as a building block for proteins but also as a biosynthetic precursor to a wide array of secondary metabolites, including neurotransmitters like serotonin (B10506).

The indole ring's unique electronic properties and its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allow it to bind effectively to a multitude of biological receptors and enzymes. echemi.com This versatility has made it a privileged scaffold in drug discovery. echemi.com Consequently, indole derivatives have been successfully developed into drugs with a wide range of therapeutic applications, including anti-inflammatory (e.g., Indomethacin), anti-migraine (e.g., Sumatriptan), and anti-cancer agents. The adaptability of the indole core allows chemists to modify its structure to fine-tune biological activity, making it a subject of continuous research in the quest for novel therapeutic agents. shao-yuan.comnih.gov

Overview of Indole-3-acetic Acid (IAA) and its Derivatives as Research Subjects

Indole-3-acetic acid (IAA) is the most common and well-studied naturally occurring plant hormone belonging to the auxin class. nih.govmedchemexpress.com It plays a critical role in regulating nearly all aspects of plant growth and development, including cell elongation and division. nih.govmedchemexpress.com Beyond its role in botany, IAA and its derivatives have garnered substantial interest as subjects of academic and pharmaceutical research. In plants, IAA exists not only as a free acid but also in conjugated forms, such as esters and peptide amides, which are thought to be involved in storage, transport, and metabolic regulation. pharmacompass.comgoogle.com

The IAA structure has been a fertile starting point for the synthesis of new biologically active compounds. Researchers have systematically modified the indole ring and the acetic acid side chain to explore new functions. aablocks.com For instance, the combination of IAA with horseradish peroxidase (HRP) has been investigated as a potential pro-drug strategy in targeted cancer therapy, where the enzymatic oxidation of non-toxic IAA produces cytotoxic species specifically at tumor sites labeled with HRP. aablocks.comsigmaaldrich.com Furthermore, various synthetic derivatives are being explored for their potential as antibacterial, antifungal, and antiviral agents. bldpharm.com The study of how bacteria metabolize IAA has also opened new avenues of research into microbial-plant interactions and potential bioremediation applications. bldpharm.comguidechem.com

Contextualization of Ethyl 6-Bromo-5-methylindole-3-acetate within Indole-3-acetate (B1200044) Research

This compound is a specific derivative of IAA that is available commercially as a research chemical. While extensive, peer-reviewed studies focusing solely on this compound are not widely present in the public literature, its structure places it firmly within the ongoing exploration of substituted indole-3-acetates. The molecule's key features are the ethyl ester of the carboxylic acid and the substitution pattern on the indole nucleus: a bromine atom at position 6 and a methyl group at position 5.

The introduction of a halogen, such as bromine, onto the indole ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, which can influence its biological activity. For example, 6-bromoindole (B116670) is a known precursor in the synthesis of various bioactive compounds, including potential bacterial enzyme inhibitors. nih.gov The methyl group at the 5-position can likewise influence binding affinity and electronic properties.

This compound is cataloged with the CAS Number 2097800-26-3. aablocks.com Its molecular formula is C13H14BrNO2, and it has a molecular weight of 296.16 g/mol . aablocks.com As a research chemical, it is likely utilized in screening libraries for the discovery of new lead compounds. Its structural similarity to other bioactive indoles suggests it could be investigated for a range of activities, from plant growth regulation to applications in human health. However, without specific published research, its precise role and significance remain a subject for future investigation.

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2097800-26-3 | aablocks.com |

| Molecular Formula | C13H14BrNO2 | aablocks.com |

| Molecular Weight | 296.16 g/mol | aablocks.com |

| Common Name | Ethyl (6-bromo-5-methyl-1H-indol-3-yl)acetate |

Eigenschaften

Molekularformel |

C13H14BrNO2 |

|---|---|

Molekulargewicht |

296.16 g/mol |

IUPAC-Name |

ethyl 2-(6-bromo-5-methyl-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C13H14BrNO2/c1-3-17-13(16)5-9-7-15-12-6-11(14)8(2)4-10(9)12/h4,6-7,15H,3,5H2,1-2H3 |

InChI-Schlüssel |

GMKSGUQWRFBMHO-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC1=CNC2=C1C=C(C(=C2)Br)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Ethyl 6 Bromo 5 Methylindole 3 Acetate and Analogues

Strategies for Indole (B1671886) Ring System Construction for Brominated and Methylated Derivatives

Building the indole core from acyclic or benzene-based starting materials is a foundational strategy in organic synthesis. This approach is particularly advantageous when the required substitution pattern on the benzene (B151609) ring is complex, as it avoids issues with regioselectivity that can arise from direct functionalization of the indole heterocycle.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and versatile methods for constructing the indole nucleus. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. byjus.com A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) can be employed to facilitate the reaction. wikipedia.orgmdpi.com

The key step in the mechanism is a acs.orgacs.org-sigmatropic rearrangement of the protonated ene-hydrazine tautomer, followed by the elimination of ammonia (B1221849) to form the aromatic indole ring. byjus.commdpi.com For the synthesis of a 6-bromo-5-methylindole scaffold, the logical starting material would be (4-bromo-3-methylphenyl)hydrazine. The choice of the carbonyl component is crucial for introducing the C-3 acetate (B1210297) side chain. Reaction with levulinic acid or its ethyl ester, for example, would provide the necessary framework.

Modern modifications to the classical Fischer synthesis have expanded its scope. The Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones to form the necessary N-arylhydrazone intermediate, which then undergoes the cyclization. wikipedia.org Additionally, one-pot procedures that combine the Fischer cyclization with other reactions, such as Suzuki cross-couplings, have been developed under microwave assistance to create complex indole derivatives efficiently. mdpi.com

Beyond the Fischer synthesis, numerous other methods have been developed for the construction of substituted indole rings, often leveraging transition-metal catalysis. A prominent alternative is the palladium-catalyzed cyclization of 2-alkynylaniline derivatives. mdpi.commdpi.com This strategy involves an initial Sonogashira cross-coupling between an ortho-haloaniline and a terminal alkyne, followed by an intramolecular cyclization to form the indole. mdpi.com For the target compound, this would entail starting with a 2-haloaniline bearing the requisite 4-bromo and 5-methyl substituents.

Other notable cyclization strategies include:

PIFA-Mediated Cyclization: Phenyliodine bis(trifluoroacetate) (PIFA) can mediate the intramolecular cyclization of N-aryl enamines to form N-substituted indoles under mild conditions. organic-chemistry.org This method is efficient and avoids the need for a halogen at the ortho position of the aniline (B41778) precursor. organic-chemistry.org

Reductive Cyclization: The reduction of 2-nitrostyrene derivatives, often catalyzed by palladium, provides a route to the indole core through a reductive N-heteroannulation process. rsc.orgorgsyn.org

Nazarov-type Cyclization: A method for synthesizing C2 and C3 indanyl-substituted indoles has been reported via a 1,3-dithianyl induced Nazarov-type cyclization, showcasing the diversity of cyclization cascades available for indole synthesis. rsc.org

These alternative methods provide powerful tools for accessing a wide range of substituted indoles that may be difficult to obtain through classical approaches. mdpi.com

Regioselective Functionalization of the Indole Nucleus

An alternative synthetic route involves the direct introduction of substituents onto a pre-existing indole-3-acetate (B1200044) scaffold. This approach is highly dependent on achieving precise regiocontrol, as the indole ring has multiple reactive positions. The pyrrole (B145914) ring is generally more reactive towards electrophiles than the benzene ring.

Direct bromination of the indole nucleus typically occurs at the electron-rich C-3 position. However, since this position is already substituted in indole-3-acetate esters, electrophilic attack is redirected. Without careful control, bromination can lead to a mixture of isomers. researchgate.netbridgew.edu

A highly efficient and regioselective method for the C-6 bromination of methyl indolyl-3-acetate has been developed. researchgate.netnih.govresearchgate.net This strategy involves temporarily deactivating the pyrrole ring to direct the electrophile to the desired position on the benzenoid ring. The key steps are:

Protection/Deactivation: Introduction of electron-withdrawing carbomethoxy groups at both the N-1 and C-8 (acetate carbonyl) positions of methyl indolyl-3-acetate. This step significantly reduces the nucleophilicity of the pyrrole moiety. researchgate.netresearchgate.net

Regioselective Bromination: The protected intermediate is then treated with bromine in carbon tetrachloride, which results in selective bromination at the C-6 position. researchgate.netresearchgate.net

Deprotection: The protecting groups are subsequently removed by treatment with sodium cyanide in DMSO to afford the desired methyl 6-bromoindolyl-3-acetate. researchgate.netresearchgate.net

| Step | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 1. Protection | (Boc)₂O, DMAP, MeCN | N1,C8-diprotected intermediate | 82% |

| 2. Bromination | Br₂, CCl₄ | 6-Bromo-N1,C8-diprotected intermediate | 86% |

| 3. Deprotection | NaCN, DMSO | Methyl 6-bromoindolyl-3-acetate | 97% |

Direct methylation of the indole benzene ring is synthetically challenging. Friedel-Crafts type reactions on the indole nucleus are often complicated by the high reactivity of the pyrrole ring, leading to polymerization or lack of selectivity. While methods for N-methylation using reagents like dimethyl carbonate are well-established, selective C-methylation on the benzenoid ring, especially at a specific position like C-5 on a 6-bromoindole-3-acetate scaffold, is not straightforward. google.com

Enzymatic approaches have been explored for indole methylation, but these are typically highly specific. For instance, certain SAM-dependent methyltransferases are known to perform stereoselective methylation at the C-3 position of tryptamine (B22526) derivatives, which is not applicable for C-5 methylation. nih.gov

Given these challenges, the most practical and common synthetic strategy to achieve the 6-bromo-5-methyl substitution pattern is not through sequential functionalization of the indole nucleus. Instead, it is preferable to construct the indole ring using a starting material that already contains the desired bromine and methyl substituents on the aromatic ring, for example, by using 4-bromo-3-methylphenylhydrazine in a Fischer indole synthesis as described in section 2.1.1.

Esterification and Side-Chain Elaboration of Indole-3-acetic Acid Derivatives

The final step in the synthesis of the target compound is the formation of the ethyl acetate group at the C-3 position. This can be achieved either by building the side chain onto the indole core or by esterifying a pre-existing indole-3-acetic acid derivative.

One method to construct the acetic acid side chain itself is through a Willgerodt-Kindler rearrangement. This can be applied to a 1,3-diacetyl substituted indole, which upon reaction with morpholine (B109124) and sulfur, followed by hydrolysis, yields the corresponding substituted indole-3-acetic acid. google.com

More commonly, the final step is the esterification of the corresponding indole-3-acetic acid. This transformation can be accomplished using several standard methods:

Carbodiimide Coupling: A widely used and mild method involves the reaction of the carboxylic acid with an alcohol (in this case, ethanol) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Acid-Catalyzed Esterification (Fischer Esterification): The carboxylic acid can be refluxed with an excess of ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). acs.org

Enzymatic Esterification: Biocatalytic methods using enzymes have been shown to form esters of indole-3-acetic acid, offering a green chemistry alternative to traditional chemical methods. nih.gov

| Starting Material | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|

| Indole-3-acetic acid | Methanol (B129727), DCC, DMAP, CH₂Cl₂ | Methyl indole-3-acetate | DCC Coupling |

| Indole-3-acetic acid | Ethanol, H₂SO₄ (cat.), Reflux | Ethyl indole-3-acetate | Fischer Esterification |

Advanced Synthetic Routes for Complex Indole-3-acetate Structures

The construction of complex indole-3-acetate derivatives often involves multi-step sequences that build upon a pre-formed indole core or assemble the bicyclic system with the desired substituents in place. Advanced synthetic routes are characterized by their efficiency, selectivity, and tolerance of diverse functional groups.

One powerful strategy involves the C–P to C–P(O) bond exchange, which allows for the synthesis of 3-(phosphoryl)methylindoles, structural analogues of indole-3-acetates. acs.org In this method, indolyl-containing quaternary phosphonium (B103445) salts react with phosphine (B1218219) oxides to yield the desired products. Notably, this reaction proceeds without the need for additives or catalysts and demonstrates good regioselectivity, with no C2-phosphorylated products detected. acs.org The reaction is tolerant of various substituents on the indole ring, including methyl groups at the C4, C5, and C6 positions, which is relevant for the synthesis of structures like ethyl 6-bromo-5-methylindole-3-acetate. acs.org For instance, phosphonium salts with methyl groups at C4, C5, or C6 positions reacted efficiently under standard conditions. acs.org

Another advanced approach is the palladium-catalyzed cascade reaction of o-nitrobenzyl cyanides with boronic acids, using iron as a co-catalyst, to produce 2-substituted indoles. organic-chemistry.org Transition metal-free methods have also been developed, such as the tert-butoxide-mediated condensation of N- or O-benzyl benzaldehydes with dimethyl sulfoxide (B87167) to yield 2-aryl indoles. organic-chemistry.org For the synthesis of 3-substituted indoles, a rhodium-catalyzed reaction of anilines with α-diazoketones has been shown to be effective. organic-chemistry.org

The synthesis of key precursors, such as 6-bromoindole (B116670), is a critical first step for producing halogenated indole acetates. nih.gov 6-Bromoindole can be synthesized through various published methods and serves as a crucial building block. nih.gov This precursor can then be alkylated at the N1 position with an appropriate acetate-containing side chain, such as methyl bromoacetate, using a base like sodium hydride in a solvent like DMF. nih.gov

Furthermore, the synthesis of unsymmetrical bisindolylmethanes highlights methods for creating complex indole-containing molecules. researchgate.net One such method uses triarylmethyl cations to catalyze the reaction of N-arylimines with two different indoles. researchgate.net Another approach involves the reaction of sulfonyl indoles with indolylmagnesium bromides. researchgate.net These methodologies showcase how different indole units can be coupled, providing pathways to complex structures.

The table below summarizes various advanced synthetic strategies for complex indole structures.

| Methodology | Key Reagents/Catalysts | Product Type | Key Features |

| C–P to C–P(O) Bond Exchange | Indolyl-phosphonium salts, Diphenylphosphine (B32561) oxide | 3-(Phosphoryl)methylindoles | Additive- and catalyst-free; good regioselectivity. acs.org |

| Palladium-Catalyzed Cascade | o-Nitrobenzyl cyanides, Boronic acids, Pd catalyst, Fe co-catalyst | 2-Substituted Indoles | Efficient cascade methodology. organic-chemistry.org |

| N1-Alkylation of Bromoindoles | 6-Bromoindole, Methyl bromoacetate, NaH | N-Substituted Bromoindoles | Builds upon a pre-formed halogenated indole core. nih.gov |

| Organocatalyzed Reaction | N-arylimines, Indoles, Triarylmethyl cation catalyst | Unsymmetrical Bisindolylmethanes | Minimizes waste with a 1:1 starting material ratio. researchgate.net |

| Grignard Reaction with Sulfonyl Indoles | Sulfonyl indoles, Indolylmagnesium bromides | Unsymmetrical Bisindolylmethanes | Accesses complex structures via nucleophilic addition. researchgate.net |

Optimization of Reaction Conditions and Yields in Indole Synthesis

Optimizing reaction conditions is paramount for maximizing the yield and purity of the target indole derivative while minimizing reaction times and by-product formation. This process typically involves the systematic variation of parameters such as solvent, temperature, reaction time, and catalyst. acs.org

A case study in optimization is the synthesis of 3-(phosphoryl)methylindoles via C–P bond exchange. acs.org Researchers systematically varied the temperature, solvent, and reaction time to find the optimal conditions. The reaction between an indolyl-containing quaternary phosphonium salt and diphenylphosphine oxide was tested in different solvents (MeCN, tBuOH) and at various temperatures. The highest yield (87%) was achieved in acetonitrile (B52724) (MeCN) at 85 °C over 12 hours. acs.org Reducing the reaction time to 6 hours resulted in a lower yield, highlighting the importance of reaction duration. acs.org

The following interactive data table presents the results from the optimization study for the synthesis of a 3-(phosphoryl)methylindole. acs.org

| Entry | Temperature (°C) | Solvent | Time (h) | Yield (%) |

| 1 | 85 | MeCN | 12 | 87 |

| 2 | 85 | tBuOH | 12 | 30 |

| 3 | 100 | MeCN | 12 | 81 |

| 4 | 70 | MeCN | 12 | 75 |

| 5 | 85 | MeCN | 6 | 79 |

In the synthesis of bis(indole) derivatives, ultrasound irradiation has been employed to improve reaction efficiency. researchgate.net The use of ultrasound in aqueous media can lead to good to high yields at 90 °C with short reaction times. researchgate.net The choice of catalyst is also critical. For example, the synthesis of bis(indolyl)methanes can be catalyzed by propylphosphonic anhydride (B1165640) (T3P®), which acts as an activating agent in the Friedel-Crafts reaction of indole with aldehydes, offering high yields and short reaction times. researchgate.net Similarly, catalysts like tungstophosphoric acid have been used effectively in aqueous media under ultrasound irradiation. researchgate.net

The optimization process is not solely focused on yield but also on factors like environmental impact ("green chemistry"). researchgate.net This involves using non-toxic catalysts and solvents, employing milder reaction conditions, and improving atom economy. acs.orgresearchgate.net For instance, the use of a biopolymer-derived heterogeneous catalyst (Xanthan Perchloric Acid) allows the synthesis of bis(indolyl)methane derivatives to proceed smoothly at room temperature under solvent-free conditions, resulting in excellent yields. researchgate.net

Spectroscopic and Structural Elucidation of Ethyl 6 Bromo 5 Methylindole 3 Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR Spectral Analysis for Positional Assignment

A ¹H NMR spectrum for Ethyl 6-Bromo-5-methylindole-3-acetate would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal would allow for the assignment of protons to their specific positions on the indole (B1671886) ring, the methyl group, and the ethyl acetate (B1210297) side chain.

For instance, one would anticipate signals corresponding to the aromatic protons on the indole core, a singlet for the C5-methyl group, a singlet for the methylene (B1212753) protons of the acetate group, and a characteristic quartet and triplet for the ethyl group protons. The absence of a proton at the C6 position, due to the bromine substitution, would be a key feature.

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a map of the carbon backbone of the molecule. Each unique carbon atom gives rise to a distinct signal. For this compound, one would expect to observe signals for the eight carbons of the indole ring system, the C5-methyl carbon, the methylene and carbonyl carbons of the acetate group, and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons would be influenced by the bromo and methyl substituents, aiding in their precise assignment.

Hypothetical ¹³C NMR Data Table:

| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) |

| C=O (ester) | 170-175 |

| C2 | 122-125 |

| C3 | 108-112 |

| C3a | 128-132 |

| C4 | 120-124 |

| C5 | 128-132 |

| C6 | 114-118 (attached to Br) |

| C7 | 110-114 |

| C7a | 134-138 |

| -CH₂- (acetate) | 30-35 |

| -O-CH₂- (ethyl) | 60-65 |

| C5-CH₃ | 15-20 |

| -CH₃ (ethyl) | 13-16 |

Note: This table is predictive and based on general values for similar structures. Actual experimental values are required for definitive assignment.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity Determination

Two-dimensional NMR techniques are crucial for unambiguously connecting the proton and carbon skeletons. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon atom. A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range couplings between protons and carbons (typically over two to three bonds), confirming the connectivity between different parts of the molecule, such as the attachment of the acetate group to the C3 position and the relative positions of the bromo and methyl groups on the benzene (B151609) portion of the indole ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula, C₁₃H₁₄BrNO₂. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). Analysis of the fragmentation pattern in the mass spectrum would offer further structural clues, showing the loss of specific fragments like the ethyl or ethoxycarbonyl groups.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the types of chemical bonds (functional groups) present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretch of the indole ring (around 3300-3500 cm⁻¹)

C-H stretches for aromatic and aliphatic groups (around 2850-3100 cm⁻¹)

C=O stretch of the ester group (a strong band around 1720-1740 cm⁻¹)

C-O stretch of the ester (around 1000-1300 cm⁻¹)

C=C stretches of the aromatic ring (around 1450-1600 cm⁻¹)

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring system gives rise to characteristic absorption bands in the UV region, typically between 200 and 300 nm. The positions and intensities of these bands would be influenced by the substituents on the indole ring.

X-ray Diffraction Analysis for Solid-State Structural Determination and Regioselectivity Confirmation

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. It would unambiguously confirm the regiochemistry of the bromo and methyl substituents on the indole ring and the conformation of the ethyl acetate side chain. To date, no public crystal structure data for this specific compound has been reported.

Chromatographic Methods for Purity Assessment and Isolation

The purification and assessment of the purity of this compound, a substituted indole derivative, heavily rely on various chromatographic techniques. These methods are crucial for separating the target compound from starting materials, byproducts, and other impurities generated during its synthesis. The selection of a specific chromatographic method and the corresponding conditions are determined by the scale of the purification, the polarity of the compound, and the nature of the impurities. The most commonly employed techniques for compounds of this class include Thin-Layer Chromatography (TLC), Column Chromatography, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Thin-Layer Chromatography (TLC) is an essential and rapid analytical technique used to monitor the progress of chemical reactions and to determine the appropriate solvent system for column chromatography. For a compound with the structural characteristics of this compound, a silica (B1680970) gel plate (typically silica gel 60 F254) is used as the stationary phase. The mobile phase, or eluent, is usually a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent like ethyl acetate. acs.org The ratio of these solvents is adjusted to achieve a retention factor (Rf) for the desired compound that is typically between 0.3 and 0.5, which allows for optimal separation from other spots on the plate. Visualization of the spots is accomplished under UV light (254 nm), where the compound will appear as a dark spot against a fluorescent background. acs.org Staining with a potassium permanganate (B83412) solution can also be used for visualization. acs.org

Table 1: Typical TLC Conditions for Substituted Indole Acetates

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Hexane:Ethyl Acetate or Petroleum Ether:Ethyl Acetate mixtures |

| Typical Ratios | Ranging from 9:1 to 1:1 (Hexane:Ethyl Acetate) |

| Visualization | UV light (254 nm), Potassium permanganate stain |

Column Chromatography is the primary method for the preparative purification of this compound on a laboratory scale. This technique utilizes a glass column packed with a stationary phase, most commonly silica gel (typically 200-400 mesh). acs.org The crude reaction mixture is loaded onto the top of the column and eluted with a solvent system similar to that determined by TLC analysis. acs.orgacs.org A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity by adding more ethyl acetate, is often employed to effectively separate the target compound from impurities with different polarities. acs.org Fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified this compound.

Table 2: Representative Column Chromatography Parameters for Purification

| Parameter | Description |

| Stationary Phase | Silica gel (e.g., 200-400 mesh) |

| Mobile Phase | Gradient of Hexane and Ethyl Acetate (e.g., starting from 100% Hexane to a mixture containing Ethyl Acetate) |

| Elution Mode | Gradient or Isocratic |

| Monitoring | Thin-Layer Chromatography (TLC) of collected fractions |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used for both the purity assessment and structural confirmation of this compound. In a typical LC-MS analysis, a small amount of the purified compound is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and injected into the LC system. A reversed-phase C18 column is commonly used as the stationary phase. nih.gov The mobile phase often consists of a gradient mixture of water (often containing a small amount of an acid like formic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile (B52724). nih.gov

As the compound elutes from the column, it enters the mass spectrometer, where it is ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing a mass spectrum that confirms the molecular weight of the compound. For this compound, the expected molecular ion peak would correspond to its molecular weight. The high sensitivity of LC-MS allows for the detection of even trace impurities. nih.govresearchgate.net

Table 3: General LC-MS Parameters for Analysis of Indole Derivatives

| Parameter | Description |

| LC Column | Reversed-phase C18 column |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol or Acetonitrile |

| Elution Mode | Gradient elution |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |

| Detection Mode | Positive or Negative ion mode |

Structure Activity Relationship Sar Studies of Substituted Indole 3 Acetate Compounds

Impact of Substituents on the Indole (B1671886) Ring System (e.g., Bromo, Methyl) on Biological Efficacy

The identity and placement of substituents on the indole core are critical determinants of biological efficacy. The presence of electron-withdrawing groups, such as halogens, can significantly influence the molecule's properties. Including a halogen atom can increase lipophilicity, which affects the absorption and transport of the substance in vivo. nih.gov This modification can also alter the properties of adjacent functional groups, impacting reactivity and metabolic stability. nih.gov

Research on tricyclic indoline (B122111) derivatives has demonstrated the critical nature of specific substitutions. For instance, in one study, the bromine atom at the 5-position of the indoline was found to be essential for its resistance-modifying activity in bacteria. nih.gov When this bromine was replaced with a methyl group or a hydrogen atom, the biological activity was either completely lost or significantly diminished. nih.gov Similarly, moving the bromine to other positions on the indole ring also resulted in a significant reduction in activity. nih.gov

The effect of substituents can also be seen in their antimicrobial potential. Studies on thiourea-derived tryptamines showed that compounds with halogen substituents on the ring were more potent antimicrobials. nih.gov Specifically, chlorine at the C-3 position was found to promote antimicrobial activity, and an additional chlorine at the C-4 position further increased this activity. nih.gov Conversely, replacing the second chlorine with a methyl group led to the disappearance of antimicrobial effects. nih.gov This highlights that the interplay between different substituents and their positions is a key factor in determining the biological profile of the compound.

Influence of the Ester Moiety (e.g., Ethyl Group) on Activity Profiles

The conversion of the carboxylic acid group at the 3-position of the indole ring to an ester moiety, such as an ethyl acetate (B1210297) group, significantly modulates the compound's activity profile. In the context of plant auxins, esters of indole-3-acetic acid (IAA) often exhibit enhanced or altered biological activities compared to the free acid. researchgate.net

Studies on 4-chloroindole-3-acetic acid (4-Cl-IAA) and its esters found that the methyl, ethyl, and allyl esters demonstrated biological activities as potent as the free acid in Avena coleoptile elongation tests. researchgate.net Furthermore, these esters, particularly the ethyl and allyl esters, were exceptionally effective at promoting adventitious root formation, with activities approximately three times higher than that of indole-3-butyric acid, a compound commonly used for this purpose. researchgate.nettandfonline.com This suggests that the ester form can enhance specific biological responses.

The ester moiety can function as a prodrug, with the inactive ester being hydrolyzed in vivo to release the active free acid. nih.gov Ester conjugates of IAA are known to be hydrolyzed under basic conditions, a process that can occur chemically at pH levels found within plants. researchgate.net Specific enzymes, such as those from the AtMES esterase family in Arabidopsis, are capable of hydrolyzing methyl indole-3-acetate (B1200044) (MeIAA) to release the active IAA hormone. nih.gov This enzymatic activation allows for the controlled release of the active compound within the target organism. The increased lipophilicity of the ester compared to the free acid can also facilitate its passage across cellular membranes, contributing to its enhanced biological effect.

Stereochemical Considerations in Modulating Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in determining biological activity, as biological systems like enzymes and receptors are themselves chiral. mdpi.com The interaction between a chiral molecule and its biological target is often highly stereospecific, meaning that one stereoisomer may exhibit high potency while others are significantly less active or even inactive. mdpi.com

This principle is clearly illustrated in studies of the nature-inspired compound 3-Br-acivicin and its derivatives. Research demonstrated that only the isomers with a specific stereochemistry, the (5S, αS) configuration, displayed significant antiplasmodial activity. mdpi.com This stereoselectivity is attributed to the molecule's uptake mechanism, which is likely mediated by an L-amino acid transport system that recognizes only the specific isomer. mdpi.com

Pharmacophore Identification and Molecular Docking Studies for Target Interactions

Pharmacophore modeling and molecular docking are powerful computational tools used to understand how a molecule interacts with its biological target at a molecular level. A pharmacophore model identifies the essential structural features of a molecule, such as hydrophobic centers, aromatic rings, and hydrogen bond acceptors or donors, that are necessary for its biological activity. nih.govresearchgate.net

For example, a pharmacophore model generated for a series of caspase-3 activators identified two hydrophobic aliphatic features, two hydrophobic aromatic features, and one hydrogen bond acceptor as crucial for activity. nih.govresearchgate.net

Molecular docking studies then simulate the binding of a ligand into the active site of a target protein, predicting its preferred orientation and binding affinity. These studies can reveal key interactions that stabilize the ligand-protein complex. Docking simulations of potent indole derivatives with the serotonin (B10506) transporter (SERT) showed that the piperazine (B1678402) N-1 atom forms important ionic and π–cation interactions with specific amino acid residues like Asp98 and Tyr176, while the indole moiety engages in aromatic interactions with Tyr176 and Phe341. nih.gov The ability of a compound to adopt an extended conformation that allows these interactions is correlated with higher potency. nih.gov Similarly, docking studies of indole derivatives as anticancer agents with the CDK-5 enzyme have helped to rationalize their cytotoxic activities by revealing binding energies and specific interactions within the enzyme's active site. mdpi.com These computational approaches are invaluable for understanding structure-activity relationships and for the rational design of new, more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.net By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of novel, untested compounds, thereby guiding and accelerating the drug discovery process. researchgate.netnih.gov

Various 2D and 3D-QSAR studies have been successfully applied to indole derivatives. For instance, a 3D-QSAR study on a series of indole derivatives targeting the serotonin transporter utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The resulting models showed good predictive power, with q² values of 0.625 for CoMFA and 0.523 for CoMSIA, indicating a strong correlation between the structural features and the observed activity. nih.gov

Another study on 3,5-disubstituted indole derivatives as Pim1 kinase inhibitors developed a 2D-QSAR model using partial least squares regression that could predict inhibitory activity with high accuracy, achieving a test set R² value of 0.96. researchgate.net Such models can also provide insights into which molecular properties are most important for activity. For example, a 2D-QSAR model for antioxidant indole derivatives highlighted the importance of specific descriptors in predicting activity against ABTS. mdpi.com These predictive models are instrumental in the in-silico design of new compounds with potentially enhanced biological efficacy. researchgate.net

Advanced Analytical and Computational Methodologies in Indole 3 Acetate Research

High-Resolution Mass Spectrometry and Chromatographic Coupling Techniques

High-resolution mass spectrometry (HRMS), frequently coupled with advanced chromatographic methods like high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), stands as a cornerstone for the analysis of indole (B1671886) compounds. mdpi.commdpi.comnih.gov This combination allows for the precise separation, identification, and quantification of analytes even in complex mixtures. mdpi.comresearchgate.net

In the context of Ethyl 6-bromo-5-methylindole-3-acetate, HPLC or UHPLC would first separate the compound from any impurities or other components in a sample matrix. mdpi.comoup.com The separated compound would then be introduced into the mass spectrometer. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for indole derivatives, with APCI being particularly effective for less polar molecules. nih.gov

HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments. For this compound, the expected exact mass can be calculated and compared with the measured mass to confirm its identity. Tandem mass spectrometry (MS/MS) further aids in structural elucidation by inducing fragmentation of the parent ion and analyzing the resulting product ions. This fragmentation pattern provides a unique fingerprint for the molecule.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₄BrNO₂ | N/A |

| Calculated Exact Mass | 309.0259 | N/A |

| Ionization Mode | Positive ESI/APCI | nih.gov |

| Precursor Ion [M+H]⁺ | 310.0332 | N/A |

| Major MS/MS Fragments | m/z values corresponding to loss of the ethyl acetate (B1210297) side chain, bromine, and other characteristic fragments. | nih.gov |

This table presents hypothetical data based on standard mass spectrometric principles for similar compounds.

Advanced NMR Techniques for Complex Mixture Analysis and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including complex indole derivatives. youtube.comscispace.comacs.org One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule. nih.govfrontiersin.org

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the indole ring, the methyl group, the methylene (B1212753) protons of the acetate group, and the ethyl ester protons. The chemical shifts and coupling constants of these signals would confirm the substitution pattern on the indole core. youtube.com Similarly, the ¹³C NMR spectrum would provide the chemical shifts for each unique carbon atom, further validating the molecular structure. acs.org

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms. These experiments are crucial for assigning all proton and carbon signals definitively, especially for complex structures. Furthermore, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used for conformational analysis, providing insights into the spatial proximity of different protons and thus the three-dimensional structure of the molecule in solution. auremn.org.br

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for an Indole Acetate Scaffold

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

| N-H | ~8.1 | - | youtube.com |

| C2-H | ~7.2 | ~124 | youtube.com |

| C4-H | ~7.5 | ~111 | youtube.com |

| C7-H | ~7.1 | ~120 | youtube.com |

| CH₂ (acetate) | ~3.7 | ~31 | N/A |

| CH₂ (ethyl) | ~4.2 | ~61 | N/A |

| CH₃ (ethyl) | ~1.3 | ~14 | N/A |

| CH₃ (at C5) | ~2.4 | ~21 | N/A |

Note: The chemical shifts are illustrative and can vary based on the solvent and specific substitution pattern. The presence of the bromine atom at C6 would further influence the chemical shifts of the neighboring protons and carbons.

Computational Chemistry Approaches in Indole-3-acetate (B1200044) Research

Computational chemistry offers powerful tools to complement experimental studies by providing a deeper understanding of the properties and behavior of molecules like this compound at an atomic level. espublisher.com

Quantum-chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the optimized geometry and electronic properties of indole derivatives. elsevierpure.comresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For this compound, DFT calculations could elucidate the preferred conformation of the ethyl acetate side chain relative to the indole ring.

Furthermore, these methods can compute electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. researchgate.net This information is valuable for predicting the reactivity of the molecule and its potential interaction sites with biological targets.

Table 3: Exemplary Output from Quantum-Chemical Calculations for an Indole Derivative

| Property | Calculated Value | Significance | Reference |

| Ground State Energy | e.g., -X Hartrees | Thermodynamic stability | researchgate.net |

| Dipole Moment | e.g., Y Debye | Polarity and intermolecular interactions | researchgate.net |

| HOMO-LUMO Gap | e.g., Z eV | Electronic excitability and reactivity | researchgate.net |

This table contains placeholder values to illustrate the type of data generated from quantum-chemical calculations.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govyoutube.com In the context of drug discovery, MD simulations can model the interaction between a ligand, such as this compound, and a biological target, typically a protein. nih.gov

These simulations provide dynamic insights into the binding process, the stability of the ligand-protein complex, and the conformational changes that may occur upon binding. rsc.org By analyzing the trajectory of the simulation, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This information is crucial for understanding the mechanism of action and for the rational design of more potent derivatives.

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govisfcppharmaspire.com If this compound were identified as a hit compound, its structure could be used as a starting point for designing new, more potent, and selective analogs.

Rational drug design leverages the structural information of the target and the lead compound to make targeted modifications. Computational tools, including molecular docking and the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, are integral to this process. espublisher.comresearchgate.net This approach accelerates the drug discovery pipeline by prioritizing the synthesis and testing of compounds with a higher probability of success. nih.gov

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways for Enhanced Derivatization and Yields

The synthesis of functionalized indoles is a mature field, yet there remains a continuous need for more efficient, high-yield, and versatile methods applicable to specific substitution patterns like that of Ethyl 6-bromo-5-methylindole-3-acetate. Future research should focus on adapting and optimizing both classic and modern synthetic strategies.

Classic methods such as the Fischer, Bischler, and Madelung syntheses provide foundational routes to the indole (B1671886) core, which can then be functionalized. tandfonline.com However, these often require harsh conditions. More contemporary palladium-catalyzed methods, such as the Heck, Suzuki, and Buchwald-Hartwig couplings, offer milder conditions and greater functional group tolerance, making them highly suitable for late-stage derivatization of the indole ring. organic-chemistry.org A one-pot, three-component procedure involving a domino indolization process could be a highly efficient strategy. organic-chemistry.org

Furthermore, research into novel reagents could improve efficiency. For instance, the use of hypervalent iodine reagents can facilitate the direct acetoxylation of the indole C3 position under mild conditions. researchgate.net The development of a robust synthesis for the 6-bromo-5-methylindole precursor is critical, followed by an efficient esterification to yield the final product.

| Method | Description | Potential Advantages for Target Compound | Key Research Focus |

| Fischer Indole Synthesis | Cyclization of an arylhydrazine and an aldehyde or ketone under acidic conditions. orgsyn.org | Well-established, cost-effective starting materials. | Optimization for the required 4-bromo-5-methylphenylhydrazine precursor; improving regioselectivity and yield. |

| Palladium-Catalyzed Domino Reaction | A one-pot sequence, such as a Sonogashira coupling followed by aminopalladation and reductive elimination. organic-chemistry.org | High efficiency, modularity, and ability to construct highly substituted indoles in a single step. | Screening catalysts and conditions to maximize yield and minimize side products for the specific substitution pattern. |

| Direct C-H Functionalization | Introduction of the acetate (B1210297) group directly onto a pre-formed 6-bromo-5-methylindole scaffold. | Atom economy, reduced number of synthetic steps. | Developing selective C3-acetoxylation methods that are compatible with the bromo and methyl substituents. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. tandfonline.comtandfonline.com | Drastically reduced reaction times, improved yields, and cleaner reactions. | Adapting existing thermal methods to microwave conditions for key cyclization or esterification steps. |

Deepening Mechanistic Understanding of Biological Actions and Target Identification

Indole derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. mdpi.comresearchgate.netnih.gov The specific structural motifs of this compound—the indole-3-acetate (B1200044) (IAA) side chain, the C5-methyl group, and the C6-bromo substituent—suggest several avenues for mechanistic investigation.

IAA itself is a well-known plant hormone, and its derivatives are often explored as anticancer agents. nih.govwikipedia.org Many indole-based drugs function by inhibiting key enzymes such as protein kinases, tubulin, or topoisomerases. nih.govnih.gov Future studies should screen this compound against panels of these enzymes. For example, its potential to act as a tubulin polymerization inhibitor, a mechanism shared by natural products like vincristine (B1662923) and synthetic indoles, should be a primary focus. nih.gov

The halogen substituent can significantly influence biological activity. Bromine can act as a bioisostere for other groups, participate in halogen bonding to enhance binding affinity with protein targets, and alter the metabolic profile of the molecule. nih.gov Furthermore, microbial indole compounds are known to modulate host physiology through receptors like the Aryl Hydrocarbon Receptor (AHR) and the Pregnane X Receptor (PXR), which are crucial in regulating immune responses and gut homeostasis. nih.govnih.gov Research should explore whether this compound or its hydrolyzed active form can act as a ligand for these receptors.

Application of Advanced Omics Technologies in Biological Studies

To obtain a holistic understanding of the biological effects of this compound, an unbiased, systems-level approach is necessary. Advanced "omics" technologies—transcriptomics, proteomics, and metabolomics—provide powerful tools to achieve this by simultaneously measuring changes across thousands of genes, proteins, and metabolites. scienceopen.commdpi.com

Applying these technologies can reveal the compound's mechanism of action without preconceived bias.

Transcriptomics (RNA-Seq) can identify all genes whose expression is either up- or down-regulated in cells treated with the compound. This can point towards specific signaling pathways that are affected, such as those involved in cell cycle control, apoptosis, or inflammation. mdpi.comresearchgate.net

Proteomics can identify the direct protein targets of the compound or downstream changes in protein expression and post-translational modifications, offering a more direct link to cellular function. acs.org

Metabolomics can map the alterations in cellular metabolism, revealing which metabolic pathways are perturbed by the compound. This is particularly relevant given the role of indole derivatives in tryptophan metabolism. nih.govscienceopen.com

Integrating data from these three layers can provide a comprehensive picture of the drug's impact, identify novel targets, discover potential biomarkers for its activity, and elucidate mechanisms of resistance. acs.org

Development of Targeted Delivery Systems Utilizing Indole-3-acetate Prodrug Strategies

A significant opportunity for this compound lies in its potential as a prodrug. nih.gov The ethyl acetate moiety can be designed to be cleaved by endogenous enzymes, such as esterases, which are abundant in the body, to release the active drug, 6-bromo-5-methylindole-3-acetic acid, at the site of action. This strategy can improve the pharmacokinetic profile and reduce off-target toxicity. escholarship.org

A particularly promising approach is enzyme-prodrug therapy, where an exogenous enzyme is targeted to a specific tissue (e.g., a tumor) and a non-toxic prodrug is administered systemically. For example, indole-3-acetic acids have been evaluated as prodrugs for targeted cancer therapy in combination with horseradish peroxidase (HRP), which oxidizes IAA into a cytotoxic species. nih.gov

Furthermore, advanced drug delivery systems could be developed to enhance targeting. The compound could be encapsulated within nanoparticles formulated with pH-sensitive polymers, such as Eudragit S-100, and mucoadhesive materials like chitosan. nih.govresearchgate.net Such nanoparticles could be designed for oral administration to protect the drug from the acidic environment of the stomach and release it specifically in the colon, which could be beneficial for treating inflammatory bowel disease or colon cancer by targeting the AHR signaling pathway in the gut. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can be instrumental in accelerating the development of this compound and its analogs. arxiv.org These computational tools can be applied across the entire discovery pipeline.

Virtual Screening and Molecular Docking: Structure-based virtual screening can be used to dock the compound against libraries of known protein targets to predict binding affinities and identify potential mechanisms of action. nih.govnih.govjetir.org This can rapidly prioritize experimental testing and uncover unexpected therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR): Once initial activity data is generated for a series of derivatives, ML models can be trained to understand the relationship between chemical structure and biological activity. These models can then predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules.

De Novo Drug Design: Generative AI models, such as SynthFormer, can design entirely new molecules based on a desired pharmacophore—the key structural features required for biological activity. arxiv.org By providing the indole core and key interaction points as a template, these models can generate novel, synthetically feasible derivatives with optimized properties.

Synthesis Prediction: AI tools can also predict viable synthetic routes for novel designed compounds, addressing a major bottleneck in drug discovery and ensuring that computational designs are practically achievable. arxiv.org

Multi-functional Indole-3-acetate Derivatives: Design and Evaluation

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. A modern drug design strategy is the development of multi-target-directed ligands (MTDLs), or hybrid molecules, that can modulate several targets simultaneously. nih.gov The this compound scaffold is an excellent starting point for creating such MTDLs. nih.govnih.gov

Future research should focus on designing and synthesizing hybrid compounds that covalently link the indole core to other pharmacophores with known biological activities. For example:

Indole-Cholinesterase Inhibitor Hybrids: For Alzheimer's disease, the indole moiety could be combined with a propargylamine (B41283) group (found in MAO inhibitors) or a carbamoyl (B1232498) group (found in cholinesterase inhibitors) to create a dual-action agent. nih.gov

Indole-Thiazolidinone Hybrids: For diabetes, combining the indole structure with a thiazolidinone ring could yield compounds with dual α-amylase and α-glucosidase inhibitory activity. nih.gov

Indole-Kinase Inhibitor Hybrids: The indole could be linked to moieties known to inhibit specific cancer-related kinases, potentially overcoming drug resistance by targeting multiple signaling pathways. mdpi.com

The evaluation of these novel MTDLs would involve confirming their activity against each intended target and assessing whether the hybrid design leads to synergistic effects.

Green Chemistry Approaches in the Synthesis of Indole-3-acetate Compounds

The pharmaceutical industry is increasingly adopting the principles of green chemistry to reduce its environmental impact. researchgate.net The synthesis of this compound and its derivatives should be pursued with these principles in mind. Future research should aim to replace conventional synthetic methods, which often use toxic solvents and require high temperatures, with more sustainable alternatives. tandfonline.com

Key green chemistry strategies include:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes, lower energy consumption, and often leads to higher yields and product purity. tandfonline.comtandfonline.com

Mechanochemistry: Performing reactions by grinding solids together, often without any solvent (solvent-free), is an eco-friendly approach. unica.itrsc.org A mechanochemical Fischer indolisation has been successfully developed and could be adapted for this purpose. rsc.org

Use of Greener Solvents: Replacing hazardous organic solvents like DMF or toluene (B28343) with more benign alternatives such as water, ethanol (B145695), or ionic liquids. researchgate.net

Catalysis: Developing and using efficient and recyclable catalysts, including nanocatalysts or biocatalysts, can minimize waste and improve reaction efficiency. tandfonline.comresearchgate.net

By integrating these approaches, the synthesis can become more sustainable, cost-effective, and safer, which is crucial for the large-scale production of any potential drug candidate.

Q & A

Q. What are the optimal synthetic routes for Ethyl 6-Bromo-5-methylindole-3-acetate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves bromination and esterification steps. For example, bromination of a precursor indole derivative (e.g., 5-methylindole-3-acetic acid) using reagents like bromine in acetic acid under controlled temperature (0–25°C) can introduce the bromo group at the 6-position . Subsequent esterification with ethanol in the presence of a catalyst (e.g., H₂SO₄) yields the final product. Optimization includes:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during bromination.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the compound ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR :

- Mass Spectrometry (HRMS) : Expected [M+H]⁺ at m/z 296.03 (C₁₂H₁₂BrNO₂) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and confirms substituent positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed for this compound across different assay systems?

Methodological Answer: Contradictions often arise from assay-specific variables (e.g., cell line viability, solvent interference). Strategies include:

- Dose-response standardization : Test compound solubility in DMSO/PBS mixtures to avoid solvent toxicity .

- Control experiments : Use known indole-based enzyme inhibitors (e.g., 5-methoxyindole derivatives) as positive/negative controls .

- Meta-analysis : Compare IC₅₀ values across assays using statistical tools (e.g., ANOVA) to identify outliers .

Q. Example Data Conflict :

| Assay System | IC₅₀ (μM) | Notes |

|---|---|---|

| HEK293 cells | 12.5 ± 1.2 | High DMSO (1%) reduces viability |

| In vitro enzymatic | 5.8 ± 0.7 | Lower solvent interference |

Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites. The 6-bromo group shows higher electrophilicity (f⁺ = 0.15) than the ester moiety, favoring SNAr reactions .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict reaction pathways.

- Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants for bromide displacement) .

Q. How does the steric and electronic profile of this compound compare to structurally similar indole derivatives in drug discovery?

Methodological Answer:

- Steric Effects : The 5-methyl group increases steric hindrance at the 5-position, reducing binding to flat active sites (e.g., cytochrome P450) compared to unsubstituted indoles .

- Electronic Effects : The 6-bromo substituent enhances electron withdrawal, stabilizing charge-transfer complexes in receptor-ligand interactions .

- Comparative Table :

| Compound | Substituents | LogP | Binding Affinity (nM) |

|---|---|---|---|

| This compound | 6-Br, 5-CH₃ | 2.8 | 45 ± 3 |

| 5-Methoxyindole-3-acetic acid | 5-OCH₃ | 1.2 | 120 ± 10 |

| 6-Chloroindole-3-acetate | 6-Cl | 2.5 | 85 ± 5 |

Q. What crystallographic challenges arise when determining the structure of this compound, and how can they be mitigated?

Methodological Answer:

- Crystal Growth : The compound’s low melting point (80–85°C) complicates crystallization. Use slow evaporation in ethyl acetate/hexane at 4°C .

- Data Collection : High-resolution synchrotron radiation (λ = 0.7 Å) resolves heavy atom (Br) positions. SHELXD software handles phase problems via direct methods .

- Refinement : SHELXL refines anisotropic displacement parameters for bromine and methyl groups, achieving R₁ < 0.05 .

Q. How can researchers design derivatives of this compound to enhance solubility without compromising bioactivity?

Methodological Answer:

- Functional Group Modifications :

- SAR Studies : Test derivatives in parallel assays (e.g., solubility in PBS vs. inhibitory activity) to identify optimal substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.